REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6]C=C[C:3]=1[F:8].[CH2:9]([Li])[CH2:10][CH2:11]C.[CH3:14][C:15]([CH3:18])([O-])[CH3:16].[K+].[K].C(Br)CCCC.CN1CCCN(C)C1=O>O1CCCC1>[F:8][CH:3]([CH:2]([F:1])[CH2:7][CH3:6])[CH2:14][C:15]1[CH:18]=[CH:11][CH:10]=[CH:9][CH:16]=1 |f:2.3,5.6,^1:19|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[K]
|
Name
|
pentyl bromide 1,3-dimethyltetrahydro-2-(1H)-pyrimidinone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCC)Br.CN1C(N(CCC1)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at -90° to -100°
|
Type
|
CUSTOM
|
Details
|
formed
|
Name
|
|
Type
|
product
|
Smiles
|
FC(CC1=CC=CC=C1)C(CC)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |